BENGHE Validation & Comparative

Check Availability & Pricing

Seladelpar for Primary Biliary Cholangitis: A
Meta-analytic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Seladelpar

Cat. No.: B1681609

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Seladelpar, a
selective peroxisome proliferator-activated receptor delta (PPAR-0) agonist for the treatment of
Primary Biliary Cholangitis (PBC).[1][2][3][4] We present a comparative analysis of Seladelpar
against other second-line therapies, namely Obeticholic Acid (OCA) and fibrates, supported by
experimental data from key clinical trials.

Mechanism of Action

Seladelpar is a potent and selective agonist of the PPAR-& receptor.[5] Activation of PPAR- in
hepatocytes and cholangiocytes leads to the downregulation of CYP7A1, the rate-limiting
enzyme in bile acid synthesis. This is mediated through the induction of Fibroblast Growth
Factor 21 (FGF21) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The
resulting decrease in bile acid production helps to reduce cholestatic liver injury. Additionally,
Seladelpar has demonstrated anti-inflammatory and anti-fibrotic effects.
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Caption: Seladelpar's Mechanism of Action

Efficacy Comparison

The following tables summarize the key efficacy endpoints from major clinical trials of

Seladelpar and its comparators.

Alkaline Phosphatase (ALP) Reduction

A significant reduction in ALP is a primary endpoint in PBC clinical trials, as it is a surrogate

marker for disease progression.

Mean % ]
o % of Patients
] Reduction in o
Treatment Trial Dosage Achieving ALP
ALP from o
. Normalization
Baseline
Seladelpar RESPONSE 10 mg/day 42.4% 25.0%
ENHANCE 10 mg/day ~44% 27.3%
Placebo RESPONSE - 4.3% 0%
ENHANCE - 4% 0%
Obeticholic Acid POISE 5-10 mg/day ~39% Not Reported
. ~60% (at 3
Bezafibrate BEZURSO 400 mg/day 67%
months)
_ Retrospective ~44% (at 3
Fenofibrate 200 mg/day Not Reported
Study months)
Randomized
Trial 200 mg/day Not Reported 62%
ria

Bilirubin Reduction

Total bilirubin levels are another important indicator of liver function.
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Mean Change in

Treatment Trial Dosage Total Bilirubin from
Baseline
Seladelpar RESPONSE 10 mg/day -9%
_ No significant
Meta-analysis -
decrease
Placebo RESPONSE - Not Reported
] ] ) Significant decrease
Obeticholic Acid POISE 5-10 mg/day
vs. placebo
Bezafibrate BEZURSO 400 mg/day -14%
] ) ) No significant
Fenofibrate Randomized Trial 200 mg/day

difference vs. control

Pruritus Improvement

Pruritus (itching) is a common and debilitating symptom of PBC.
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Mean Reduction in

Treatment Trial Dosage Pruritus NRS Score
from Baseline*
Seladelpar RESPONSE 10 mg/day 3.2 points
ENHANCE 10 mg/day 3.14 points
Placebo RESPONSE - 1.7 points
ENHANCE - 1.55 points
Pruritus was a
Obeticholic Acid POISE 5-10 mg/day common adverse
event
Improvement
Bezafibrate BEZURSO 400 mg/day consistent with
primary outcome
] Not specifically
Fenofibrate - -

reported in cited trials

*In patients with moderate to severe pruritus (NRS > 4 at baseline).

Safety and Tolerability
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] Common Adverse Serious Adverse
Treatment Trial
Events Events (SAESs)
Generally well-
No treatment-related
Seladelpar RESPONSE tolerated, comparable
SAEs
to placebo
No treatment-related
ENHANCE -
SAEs
Placebo RESPONSE - -
Higher rate than
Obeticholic Acid POISE Pruritus (56-68%) placebo (11-16% vs
4%)
Myalgia (20%),
Bezafibrate BEZURSO increased creatinine Similar rate to placebo
(5%)
Elevated liver Discontinuation in
Fenofibrate Retrospective Study enzymes, some patients due to
nephrotoxicity liver injury

Experimental Protocols

Seladelpar Clinical Trial Workflow

The clinical trials for Seladelpar, such as RESPONSE and ENHANCE, followed a standard
workflow for Phase 3, randomized, double-blind, placebo-controlled studies.
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Caption: Typical PBC Clinical Trial Workflow
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Key Methodologies from the RESPONSE Trial:

Study Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 study.

Participants: Adults with PBC with an inadequate response to or intolerance to
ursodeoxycholic acid (UDCA). Key inclusion criteria included an Alkaline Phosphatase (ALP)
level > 1.67 times the upper limit of normal (ULN) and a total bilirubin level < 2 times the
ULN.

Intervention: Patients were randomized in a 2:1 ratio to receive either Seladelpar 10 mg
once daily or a placebo.

Primary Endpoint: The primary composite endpoint was the proportion of patients who
achieved a biochemical response at 12 months, defined as:

o ALP <1.67 x ULN

o Adecrease in ALP of = 15% from baseline
o Total bilirubin < ULN

Key Secondary Endpoints:

o Normalization of ALP levels at 12 months.

o Change in pruritus as measured by the Numerical Rating Scale (NRS) at 6 months in
patients with moderate-to-severe pruritus at baseline.

Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory
parameters throughout the study.

Meta-analysis Workflow

The synthesis of data for this guide follows the principles outlined in the Preferred Reporting

Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.
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Caption: PRISMA Meta-analysis Workflow
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Methodology for this Comparison Guide:

« |dentification: A comprehensive search of PubMed, clinical trial registries, and
pharmaceutical company press releases was conducted to identify relevant clinical trials and
meta-analyses for Seladelpar, Obeticholic Acid, and fibrates in the context of PBC.

e Screening and Eligibility: Studies were screened for relevance based on their titles and
abstracts. Full-text articles of potentially relevant studies were then assessed for eligibility
based on pre-defined inclusion criteria (e.g., randomized controlled trials, focus on second-
line PBC treatment).

o Data Extraction: Key quantitative data on efficacy (ALP reduction, bilirubin changes, pruritus
improvement) and safety were extracted from the included studies.

o Data Synthesis: The extracted data was compiled into the comparative tables presented in
this guide. A qualitative synthesis of the methodologies and findings was also performed.

Conclusion

Seladelpar has demonstrated significant efficacy in reducing markers of cholestasis and
improving pruritus in patients with PBC who have an inadequate response to or are intolerant
of UDCA. Its safety profile appears favorable, with no treatment-related serious adverse events
reported in the pivotal RESPONSE trial.

In comparison to Obeticholic Acid, Seladelpar shows a notable advantage in pruritus
improvement, as OCA is associated with an increased incidence of this side effect. While
bezafibrate has also shown strong efficacy in ALP reduction, its long-term safety and impact on
clinical outcomes are still being evaluated. Fenofibrate has shown benefits in improving
biochemical markers, but concerns about potential liver injury and nephrotoxicity require careful
patient monitoring.

The data presented in this guide suggest that Seladelpar is a promising new therapeutic option
for patients with PBC, offering a dual benefit of improving liver biochemistry and alleviating the
burdensome symptom of pruritus. Further long-term studies will be crucial to fully establish its
role in the management of PBC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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